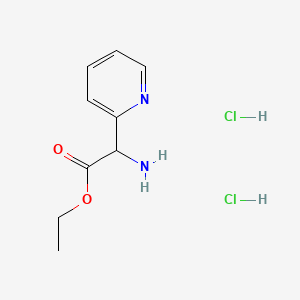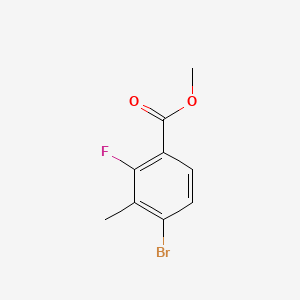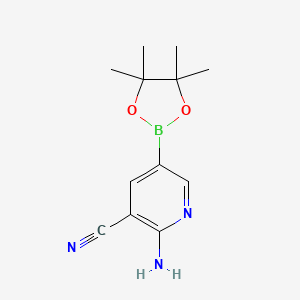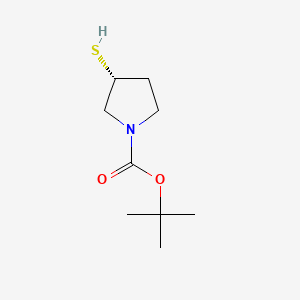
2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 3-Chloro-5-propoxyphenylboronic acid, pinacol ester, is a laboratory chemical used for scientific research and development . It is also referred to by its CAS Number: 1218789-41-3 .
Molecular Structure Analysis
The molecular structure of this compound is complex. The InChI code, which represents the structure, is1S/C9H12BClO3/c1-2-3-14-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), chlorine (Cl), and oxygen (O) atoms. Physical and Chemical Properties Analysis
The compound has a molecular weight of 214.46 . It is a solid at room temperature .Applications De Recherche Scientifique
Allylating Reagent for Homoallylic Alcohols and Amines : This compound serves as an allylating agent for the preparation of homoallylic alcohols and amines. It is characterized by 1H, 13C, and 11B NMR and can be purified by distillation. It is soluble in organic solvents and is stable to air and water. However, it can cause eye, respiratory system, and skin irritation (Ramachandran & Gagare, 2010).
Synthesis of Stilbenes for Neurodegenerative Disease Therapeutics : Novel derivatives of this compound have been synthesized and are being studied for their potential therapeutic applications in neurodegenerative diseases. These derivatives show promise as intermediates for conjugated polyenes in new material technologies, such as LCD (Liquid Crystal Display) technology (Das et al., 2015).
Serine Protease Inhibition : Certain derivatives of this compound exhibit inhibitory activity against serine proteases, including thrombin. These compounds were studied in both solid state and solution, showing weak N–B coordination (Spencer et al., 2002).
Preparative Synthesis via Continuous Flow : A scalable process for the preparation of this compound has been developed. This process addresses issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).
Palladium-Catalyzed Silaboration of Allenes : This compound is used in a regio- and stereoselective synthesis method of various 2-silylallylboronates from allenes. This method has high stereoselectivity and can be applied to the synthesis of homoallylic alcohols (Chang et al., 2005).
Lipogenic Inhibitors in Lipid-Lowering Drugs : A library of novel derivatives has been synthesized, showing lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. These derivatives are potential leads for next-generation lipid-lowering drugs (Das et al., 2011).
Propriétés
IUPAC Name |
2-(3-chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-6-7-18-13-9-11(8-12(17)10-13)16-19-14(2,3)15(4,5)20-16/h8-10H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYRQTTUPFEKMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675262 |
Source


|
| Record name | 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-41-3 |
Source


|
| Record name | 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Azaspiro[2.5]octane hydrochloride](/img/structure/B566775.png)
![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)



![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)

![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

![6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B566791.png)
![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)


